molecular formula C20H13N3O7 B14007566 phenanthrene;2,4,6-trinitrophenol CAS No. 17356-97-7

phenanthrene;2,4,6-trinitrophenol

Cat. No.: B14007566
CAS No.: 17356-97-7
M. Wt: 407.3 g/mol
InChI Key: QUKFYXPVLGBOEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenanthrene;2,4,6-trinitrophenol involves the nitration of phenanthrene with 2,4,6-trinitrophenol. The process typically requires concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process involves careful monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene;2,4,6-trinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of the nitro groups in 2,4,6-trinitrophenol can lead to the formation of amino derivatives.

    Substitution: The aromatic rings in phenanthrene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

Phenanthrene;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenanthrene;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and potential cytotoxic effects. The aromatic rings in phenanthrene can intercalate with DNA, affecting its structure and function.

Comparison with Similar Compounds

Phenanthrene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:

    2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatics, but TNT is more widely used as an explosive.

    2,4-Dinitrophenol: Similar in structure but with fewer nitro groups, leading to different chemical properties and applications.

    Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical and biological properties.

This compound is unique due to its combination of polycyclic aromatic and nitroaromatic characteristics, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

17356-97-7

Molecular Formula

C20H13N3O7

Molecular Weight

407.3 g/mol

IUPAC Name

phenanthrene;2,4,6-trinitrophenol

InChI

InChI=1S/C14H10.C6H3N3O7/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H

InChI Key

QUKFYXPVLGBOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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